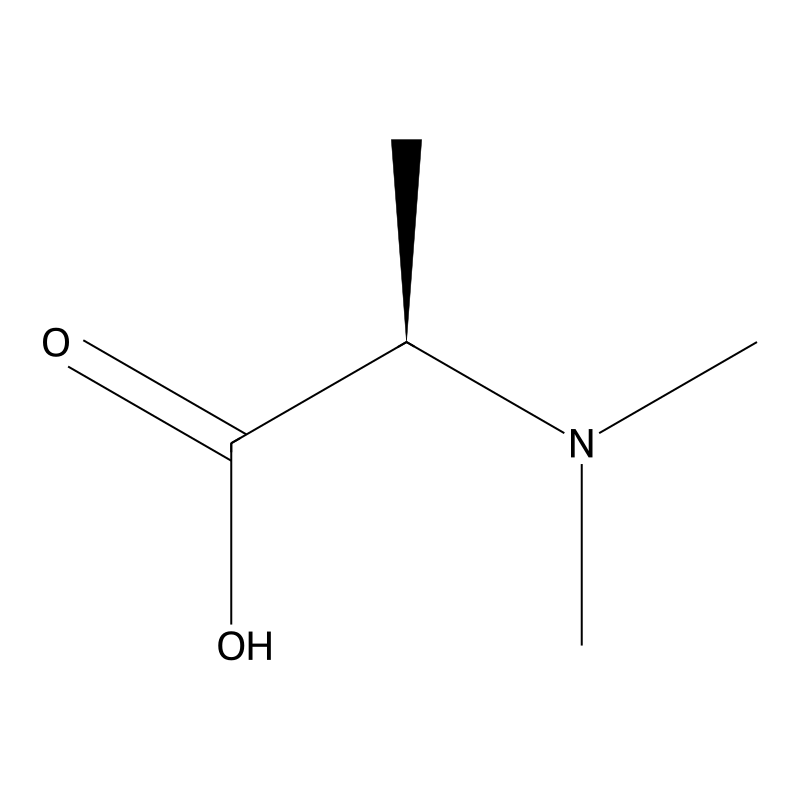(R)-2-(Dimethylamino)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
(R)-DMAP is a relatively new molecule, and research is ongoing to develop efficient and scalable methods for its synthesis. Studies have reported its production through various approaches, including:
(R)-2-(Dimethylamino)propanoic acid, also known as (R)-2-amino-4-(dimethylamino)butanoic acid, is an organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. It features a chiral center, making it exist in two enantiomeric forms: (R) and (S). The (R) form is often of particular interest in biological applications due to its unique properties. The compound is characterized by the presence of a dimethylamino group attached to the propanoic acid backbone, which contributes to its solubility and biological activity .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Amidation: It can react with amines to form amides.
The compound's reactivity is influenced by the dimethylamino group, which can act as a nucleophile or a leaving group under specific conditions .
(R)-2-(Dimethylamino)propanoic acid exhibits notable biological activities:
- Neurotransmitter Modulation: It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.
- Pharmacological Effects: The compound is investigated for its effects on muscle metabolism and endurance, making it a candidate for performance enhancement in athletic contexts.
- Potential Therapeutic Uses: Research indicates potential applications in treating neurological disorders due to its ability to influence neurotransmitter levels .
Several synthesis methods for (R)-2-(Dimethylamino)propanoic acid have been documented:
- Starting from Acetone: A common method involves the reaction of acetone with ammonia and formaldehyde, followed by hydrolysis.
- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create the desired enantiomer.
- Asymmetric Synthesis: Employing chiral catalysts to selectively produce the (R) enantiomer from racemic mixtures .
(R)-2-(Dimethylamino)propanoic acid has various applications across different fields:
- Pharmaceutical Industry: Used as an intermediate in drug synthesis and development.
- Nutraceuticals: Investigated for use in dietary supplements aimed at enhancing physical performance.
- Research Tool: Utilized in studies exploring neurotransmitter dynamics and metabolic processes .
Studies have shown that (R)-2-(Dimethylamino)propanoic acid interacts with several biological targets:
- Receptors: It may influence receptors involved in neurotransmission, such as glutamate receptors.
- Transport Proteins: Research indicates potential interactions with transport proteins that facilitate amino acid uptake into cells.
- Enzymatic Pathways: Investigations are ongoing regarding its role in metabolic pathways related to energy production and muscle function .
Several compounds share structural similarities with (R)-2-(Dimethylamino)propanoic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Similarity | Key Features |
|---|---|---|---|
| 2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 0.93 | Slightly different side chains affecting activity |
| 2-Aminobutanoic acid | C₄H₉NO₂ | 0.90 | Lacks dimethylamino group; different biological effects |
| (S)-2-(Dimethylamino)propanoic acid | C₅H₁₁NO₂ | 0.93 | Enantiomer with potentially different effects |
| 2-(Dimethylamino)butyric acid | C₅H₁₁NO₂ | 0.79 | Structural variations leading to altered properties |
The uniqueness of (R)-2-(Dimethylamino)propanoic acid lies in its specific chiral configuration and the presence of the dimethylamino group, which significantly influences its biological activity compared to similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








